Cas no 10567-95-0 (Benz[c]acridine,5,7-dimethyl-)

Benz[c]acridine,5,7-dimethyl- structure
Benz[c]acridine,5,7-dimethyl- structure
Product Name:Benz[c]acridine,5,7-dimethyl-
CAS No:10567-95-0
MF:C19H15N
MW:257.329104661942
CID:180643
PubChem ID:25399
Update Time:2025-04-19

Benz[c]acridine,5,7-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benz[c]acridine,5,7-dimethyl-
    • 5,7-Dimethylbenz[c]acridine
    • 5,7-dimethylbenzo[c]acridine
    • 10,12-dimethyl-5-azatetraphene
    • 5,7-Dimethylbenz(c)acridine
    • 5,7-Dimethyl-benz[c]acridin
    • 5,7-dimethyl-benz[c]acridine
    • 5,7-dimethyl-benzo[c]acridine
    • 6,10-Dimethyl-7,8-benzacridin
    • AC1L191R
    • BENZ(c)ACRIDINE, 5,7-DIMETHYL-
    • BRN 0201562
    • CCRIS 7723
    • LS-24839
    • 10567-95-0
    • DTXSID30147250
    • Inchi: 1S/C19H15N/c1-12-11-17-13(2)15-8-5-6-10-18(15)20-19(17)16-9-4-3-7-14(12)16/h3-11H,1-2H3
    • InChI Key: XOTOELYULGNYSW-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2C(C)=C2C=C(C)C3C=CC=CC=3C=12

Computed Properties

  • Exact Mass: 257.12055
  • Monoisotopic Mass: 257.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 0
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9A^2
  • XLogP3: 5.5

Experimental Properties

  • Density: 1.182
  • Boiling Point: 467.9°Cat760mmHg
  • Flash Point: 208.7°C
  • Refractive Index: 1.737
  • PSA: 12.89
  • LogP: 5.15800
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